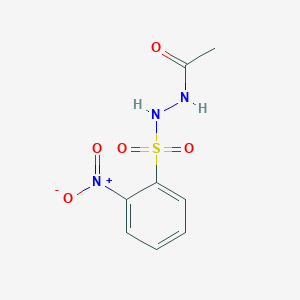

N'-acetyl-2-nitrobenzenesulfonohydrazide

Description

Properties

Molecular Formula |

C8H9N3O5S |

|---|---|

Molecular Weight |

259.24g/mol |

IUPAC Name |

N'-(2-nitrophenyl)sulfonylacetohydrazide |

InChI |

InChI=1S/C8H9N3O5S/c1-6(12)9-10-17(15,16)8-5-3-2-4-7(8)11(13)14/h2-5,10H,1H3,(H,9,12) |

InChI Key |

PVVAMDPLAXZPDC-UHFFFAOYSA-N |

SMILES |

CC(=O)NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Applications

2.1. Reduction Reactions

N'-Acetyl-2-nitrobenzenesulfonohydrazide has been employed as a reagent in the reduction of alcohols through the formation of monoalkyl diazene intermediates. This method involves the loss of dinitrogen, facilitating the transformation of alcohols to more reactive species under mild conditions. The reagent's stability allows for greater flexibility in reaction conditions, such as solvent choice and temperature .

2.2. Synthesis of Monoalkyl Diazenes

The compound serves as a precursor for generating monoalkyl diazenes, which are important intermediates in organic synthesis. These diazenes can undergo further transformations to yield a variety of products, making this compound a valuable tool for chemists .

Biological Applications

3.1. Antiparasitic Activity

Recent studies have explored the potential of this compound derivatives as antiparasitic agents against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). Compounds derived from this class have shown promising activity, leading to further investigation into their medicinal chemistry properties .

3.2. Cholinesterase Inhibition

Derivatives of this compound have also been synthesized and tested for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in neurotransmission, and their inhibition can lead to therapeutic effects in neurodegenerative diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects: Nitro Position: The ortho-nitro group in the target compound contrasts with para-nitro analogs like compound 2t . Acetyl vs. Allyl/Aryl Groups: Acetylated hydrazides (e.g., ) generally exhibit higher solubility in polar solvents than allyl or aryl-substituted derivatives, which may enhance bioavailability .

Synthetic Routes: Sulfonohydrazides are often synthesized via condensation of sulfonyl chlorides with hydrazides. For example, compound 2t was prepared by reacting allyl-substituted sulfonohydrazides with aldehydes . Similarly, the target compound could be synthesized by acetylating 2-nitrobenzenesulfonohydrazide.

Functional Group Impact: Sulfonohydrazide vs. Acylhydrazide: Sulfonohydrazides (e.g., ) are more acidic than acylhydrazides (e.g., ) due to the electron-withdrawing sulfonyl group, affecting their hydrogen-bonding capacity and reactivity . Biological Activity: Compounds with benzothiazole sulfanyl groups () or allyl substituents () have shown antioxidant and catalytic applications, suggesting the target compound might be explored for similar roles .

Thermal and Spectral Data

While specific data for the target compound is unavailable, analogs provide benchmarks:

- Melting Points: Nitro-substituted sulfonohydrazides like 2t melt at 132–133°C, whereas acylhydrazides (e.g., N'-acetyl-2-cyanoacetohydrazide) often have lower melting points due to reduced crystallinity .

- Spectroscopic Characterization: NMR and HRMS (as in ) are standard for confirming sulfonohydrazide structures, with distinct shifts for sulfonyl (δ ~12–13 ppm in ¹H NMR) and acetyl groups (δ ~2 ppm for CH₃) .

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward method involves the acetylation of 2-nitrobenzenesulfonohydrazide (1 ) using acetic anhydride in aqueous or polar aprotic solvents. This nucleophilic acyl substitution reaction proceeds via the attack of the hydrazide’s nitrogen on the electrophilic carbonyl carbon of acetic anhydride, forming the N'-acetyl derivative (2 ) (Fig. 1).

Reaction Scheme:

Experimental Procedure

Adapted from the synthesis of analogous sulfonohydrazides:

-

Reagent Setup : Dissolve 2-nitrobenzenesulfonohydrazide (1.06 mmol, 1 equiv) in deionized water (1.6 mL) at room temperature.

-

Acetylation : Add acetic anhydride (1.16 mmol, 1.1 equiv) dropwise to the solution with vigorous stirring.

-

Stirring : Maintain the reaction at 25°C for 2 hours, monitoring completion via TLC (hexanes:ethyl acetate = 1:1; Rf = 0.5).

-

Workup : Filter the precipitated product, wash with cold hexanes (2 × 10 mL), and dry under vacuum (7 mmHg, 24°C) to yield 2 as a white solid (95% yield).

Critical Parameters :

-

Solvent Choice : Water facilitates rapid precipitation, minimizing side reactions.

-

Stoichiometry : A slight excess of acetic anhydride ensures complete conversion.

-

Temperature : Exothermic acetylation requires controlled addition to prevent thermal degradation.

Sulfonylation of Acetylhydrazine with 2-Nitrobenzenesulfonyl Chloride

Optimized Protocol

-

Acetylhydrazine Synthesis :

-

Sulfonylation :

Advantages :

-

Modularity : Permits introduction of diverse sulfonyl groups.

-

Scalability : Adaptable to multigram syntheses with minimal intermediate isolation.

Comparative Analysis of Methodologies

Yield and Purity Across Methods

Practical Considerations

-

Cost Efficiency : Direct acetylation avoids the need for acetylhydrazine synthesis, reducing reagent costs.

-

Safety : Sulfonyl chloride handling requires stringent moisture control, whereas aqueous acetylation is milder.

Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN:H₂O = 70:30) confirms >98% purity with a retention time of 6.2 min.

Applications and Derivatives

This compound serves as a precursor to bioactive molecules, including cholinesterase inhibitors and palladium-catalyzed coupling intermediates. Its stability under acidic conditions enables use in multi-step syntheses, such as the preparation of monoalkyl diazenes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-acetyl-2-nitrobenzenesulfonohydrazide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Sulfonylation : React 2-nitrobenzenesulfonyl chloride with hydrazine hydrate in THF under reflux to form 2-nitrobenzenesulfonohydrazide (NBSH) .

Acetylation : Treat NBSH with acetic anhydride in methanol or ethanol under controlled pH (neutral to slightly basic) to introduce the acetyl group.

- Optimization Tips :

- Use stoichiometric excess of hydrazine hydrate (1.2–1.5 equivalents) to ensure complete substitution of the sulfonyl chloride group .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC.

- Purify intermediates via recrystallization (methanol/water) to remove unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the acetyl proton (δ ~2.1 ppm) and sulfonamide NH (δ ~10–11 ppm) .

- FT-IR : Confirm N–H (3200–3300 cm⁻¹), S=O (1350–1150 cm⁻¹), and C=O (1680–1700 cm⁻¹) stretches .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (60:40) .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- Hazard Mitigation :

- Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Work in a fume hood to avoid inhalation of fine particles .

- First Aid :

- For skin contact: Wash immediately with soap and water; seek medical attention if irritation persists .

- For spills: Neutralize with sodium bicarbonate and adsorb using inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound derivatives be resolved?

- Methodological Answer :

- Root Cause Analysis :

- Synthetic Variability : Compare batch purity (HPLC) and crystallization solvents (e.g., methanol vs. DMF) to assess impurity-driven discrepancies .

- Biological Assay Conditions : Ensure consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .

- Resolution Strategy :

- Replicate assays with rigorously purified batches and validate via dose-response curves.

Q. What strategies improve the hydrolytic stability of this compound in aqueous media?

- Methodological Answer :

- Stabilization Approaches :

- pH Control : Maintain solutions at pH 5–6 (acetate buffer) to minimize base-catalyzed hydrolysis of the sulfonamide bond .

- Lyophilization : Store as a lyophilized powder at −20°C; reconstitute in degassed solvents to prevent oxidation .

- Degradation Monitoring :

- Use LC-MS to detect hydrolysis products (e.g., free hydrazine or 2-nitrobenzenesulfonic acid) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Modeling Workflow :

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., sulfonyl S atom) .

Fukui Function Analysis : Map nucleophilic attack sites using Gaussian or ORCA software .

- Experimental Validation :

- Compare predicted reactivity with kinetic data from reactions with amines or thiols .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

- Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation of a saturated DMSO solution. Key parameters:

- Space group symmetry (e.g., monoclinic P2₁/c) .

- Hydrogen-bonding networks (e.g., N–H···O=S interactions) .

- Powder XRD : Confirm polymorphism by comparing experimental patterns with simulated data from Mercury software .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity for this compound derivatives while others show no effect?

- Methodological Answer :

- Potential Factors :

- Structural Analogues : Subtle differences in substituents (e.g., benzimidazole vs. benzaldehyde groups) alter binding to COX-2 or NF-κB targets .

- Bioavailability : Poor solubility in assay media (e.g., PBS) may limit cellular uptake .

- Resolution :

- Perform molecular docking studies to compare binding affinities and synthesize derivatives with enhanced solubility (e.g., PEGylated analogs) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.